3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione 3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC0900929
InChI: InChI=1S/C21H21NO4S/c1-3-25-17-11-10-16(18(13-17)26-4-2)12-19-20(23)22(21(24)27-19)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3/b19-12-
SMILES: CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC
Molecular Formula: C21H21NO4S
Molecular Weight: 383.5 g/mol

3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione

CAS No.:

Cat. No.: VC0900929

Molecular Formula: C21H21NO4S

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-5-(2,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione -

Specification

Molecular Formula C21H21NO4S
Molecular Weight 383.5 g/mol
IUPAC Name (5Z)-3-benzyl-5-[(2,4-diethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C21H21NO4S/c1-3-25-17-11-10-16(18(13-17)26-4-2)12-19-20(23)22(21(24)27-19)14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3/b19-12-
Standard InChI Key DXPBPFPYPQPRBA-UNOMPAQXSA-N
Isomeric SMILES CCOC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC
SMILES CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC
Canonical SMILES CCOC1=CC(=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3)OCC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator